3-[(3-Aminopropyl)amino]-1-propanol
Overview
Description
3-[(3-Aminopropyl)amino]-1-propanol is a compound that belongs to the class of alkanolamines. It is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used as an intermediate in the synthesis of pharmaceuticals, polymers, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminopropyl)amino]-1-propanol typically involves the reaction of 3-chloropropanol with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic hydrogenation of 3-aminopropionitrile in the presence of a suitable catalyst such as Raney nickel. The reaction is conducted under high pressure and temperature to achieve high yields and purity. The product is then subjected to various purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Aminopropyl)amino]-1-propanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-[(3-Aminopropyl)amino]-1-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical assays and studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Aminopropyl)amino]-1-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-propanol: A primary alkanolamine with similar functional groups but different reactivity and applications.
4-Amino-1-butanol: Another alkanolamine with a longer carbon chain, leading to different physical and chemical properties.
2-Amino-1-propanol: A structural isomer with different spatial arrangement and reactivity.
Uniqueness: 3-[(3-Aminopropyl)amino]-1-propanol is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its specific structure and functional groups make it a valuable intermediate in the synthesis of various compounds, distinguishing it from other similar alkanolamines.
Properties
IUPAC Name |
3-(3-aminopropylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSUIIHXGIFTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549383 | |
Record name | 3-[(3-Aminopropyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40226-15-1 | |
Record name | 3-((Aminopropyl)amino)-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040226151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(3-Aminopropyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((AMINOPROPYL)AMINO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVJ8RN91HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-[(3-Aminopropyl)amino]-1-propanol in the context of CO2 capture?
A1: this compound is a degradation product observed during the study of amine-based solvents for CO2 capture []. Specifically, it was identified in the degradation process of a blend of 3-amino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine. While not a target compound for CO2 capture, its presence offers insights into the stability and potential long-term performance of these solvent systems. Understanding the formation pathways and prevalence of degradation products like this compound is crucial for optimizing solvent formulations and mitigating efficiency loss over time.
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